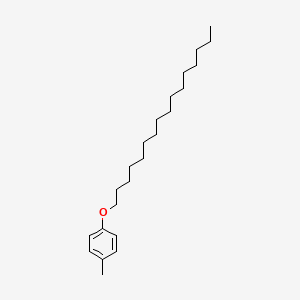
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C5H10O4S2 It is a derivative of 1,3-dithiolane, characterized by the presence of two methyl groups and four oxygen atoms attached to the dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of a base such as triethylamine. This reaction is often carried out under high pressure to achieve nearly quantitative yields . The activation volume of this reaction at 40°C is estimated to be -41 ml mol^-1 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its molecular targets include various enzymes and proteins involved in redox processes, and it can modulate oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diethyl-1,3-dithiolane
- 2-(2,4-Dichlorophenyl)-1,3-dithiolane
- 2,2-Diphenyl-1,3-dithiane
- (2,2-Dimethyl-1,3-dithiolan-4-yl)methanol
Uniqueness
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its tetraoxide functional group, which imparts distinct redox properties. This makes it particularly useful in applications requiring precise control of oxidative and reductive conditions. Its structural similarity to other dithiolane and dithiane compounds allows for comparative studies to understand the effects of different substituents on chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C5H10O4S2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S2/c1-5(2)10(6,7)3-4-11(5,8)9/h3-4H2,1-2H3 |
Clé InChI |
QAPDWHRZKNHDJH-UHFFFAOYSA-N |
SMILES canonique |
CC1(S(=O)(=O)CCS1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





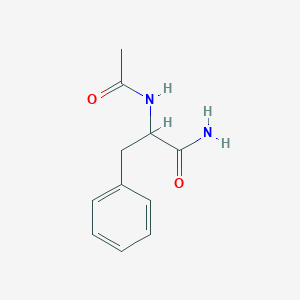
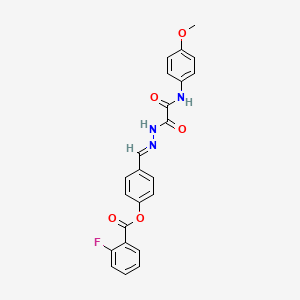

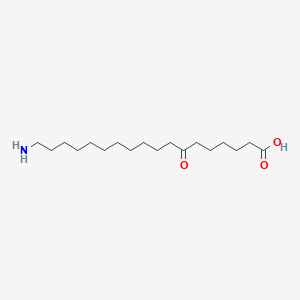


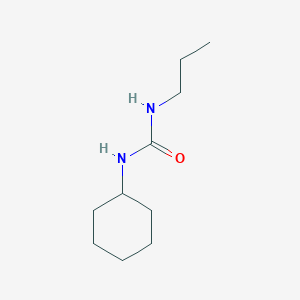
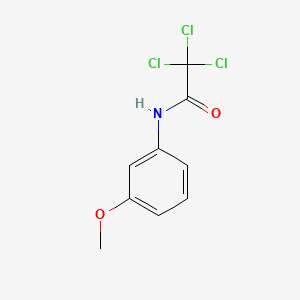
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
